2,3-Diaminobutanoic acid;dihydrochloride
Description
2,3-Diaminobutanoic acid dihydrochloride (C₄H₁₂Cl₂N₂O₂; molecular weight ~191.06 g/mol) is a diamino acid derivative where two amine groups are positioned at the C2 and C3 positions of the butanoic acid backbone, stabilized as a dihydrochloride salt. This compound is significant in peptide synthesis and natural product biosynthesis due to its dual amino functionality, which enables crosslinking and structural rigidity in molecules like antibiotics . Its dihydrochloride form enhances water solubility, making it suitable for biochemical applications.
Properties
IUPAC Name |
2,3-diaminobutanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGWJGZHSTDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminobutanoic acid;dihydrochloride typically involves the reaction of butanoic acid derivatives with ammonia or amine sources under controlled conditions. One common method includes the use of protective groups to ensure selective amination at the desired positions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminobutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,3-Diaminobutanoic acid;dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diaminobutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include modulation of metabolic processes or signaling cascades.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogs
2,3-Diaminopropionic Acid Dihydrochloride
- Formula : C₃H₁₀Cl₂N₂O₂
- Key Differences : Shorter carbon chain (C3 vs. C4), leading to reduced steric hindrance. Used in viomycin and capreomycin biosynthesis via PLP-dependent enzymes like VioB .
DL-2,4-Diaminobutyric Acid Dihydrochloride
- Formula : C₄H₁₂Cl₂N₂O₂
- Key Differences: Amino groups at C2 and C4 (vs. This positional isomer may exhibit distinct biological activity .
2,3-Dimethyl-2,3-Butanediamine Dihydrochloride
Functional Group Variations
Methyl 2,3-Diaminopropionate Dihydrochloride
- Formula : C₄H₁₂Cl₂N₂O₂
- Key Differences : Esterification of the carboxylic acid group (methyl ester) reduces acidity and enhances stability in organic solvents. Used in prodrug design .
(2S)-2,5-Diaminopentanamide Dihydrochloride
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Key Structural Feature |
|---|---|---|---|
| 2,3-Diaminobutanoic acid dihydrochloride | 191.06 | High | C2/C3 amines, carboxylate, 2HCl |
| 2,3-Diaminopropionic acid dihydrochloride | 187.02 | High | C2/C3 amines, shorter chain |
| 2,3-Dimethyl-2,3-butanediamine dihydrochloride | 189.12 | Moderate | Branched chain, no carboxylate |
| Methyl 2,3-diaminopropionate dihydrochloride | 187.06 | Moderate | Methyl ester, C2/C3 amines |
Notes:
Biological Activity
2,3-Diaminobutanoic acid dihydrochloride is a dihydrochloride salt of 2,3-diaminobutanoic acid, characterized by its molecular formula and a molecular weight of approximately 191.06 g/mol. This compound is notable for its two amino groups located on the second and third carbon atoms of the butanoic acid chain, making it a significant chiral building block in organic synthesis and pharmaceutical applications.
Physical Properties
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water
Biological Activity
Research indicates that 2,3-diaminobutanoic acid dihydrochloride exhibits various biological activities, including:
- Enzyme Substrate : It acts as a substrate for several enzymes, facilitating biochemical reactions critical for cellular function.
- Modulation of Cellular Functions : The compound interacts with specific molecular targets, influencing various biochemical pathways essential for maintaining cellular homeostasis.
- Potential Therapeutic Applications : Its unique structure allows it to be involved in the synthesis of biologically active compounds, including pharmaceuticals.
The mechanism of action involves:
- Enzymatic Catalysis : The compound can participate in enzymatic reactions where it is converted into various biologically active products.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Serves as a substrate for enzymes involved in amino acid metabolism |
| Protein-Ligand Interaction | Modulates interactions between proteins and ligands in biochemical pathways |
| Therapeutic Potential | Investigated for potential roles in drug design and synthesis |
Case Study: Enzyme Mechanism Studies
A study investigated the role of 2,3-diaminobutanoic acid dihydrochloride in enzyme mechanisms. The results indicated that the compound enhances enzyme activity by stabilizing transition states during catalysis. This was demonstrated through kinetic studies that showed increased reaction rates when the compound was present as a substrate.
Applications in Drug Design
The compound has been utilized in the synthesis of various pharmaceuticals. For instance, its chiral nature makes it an excellent candidate for developing new antibiotics and antiviral agents. Researchers have reported successful incorporation of this compound into complex drug molecules, enhancing their biological efficacy.
Synthesis Methods
The synthesis of 2,3-diaminobutanoic acid dihydrochloride can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing potassium phthalimide to replace halides in precursor compounds.
- Reductive Amination : Involving the reaction of aldehydes or ketones with amines under reducing conditions to form the desired diamino structure.
Table 2: Synthesis Pathways
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction with potassium phthalimide to form intermediates |
| Reductive Amination | Formation of diamino compounds from aldehyde derivatives |
Q & A
Q. Q1: What are the common synthetic routes for 2,3-diaminobutanoic acid dihydrochloride, and how can purity be optimized?
A1: The synthesis typically involves:
- Step 1 : Reacting 2,3-diaminobutanoic acid with hydrochloric acid to form the dihydrochloride salt.
- Step 2 : Purification via precipitation, filtration, and drying under controlled conditions (e.g., inert atmosphere to prevent oxidation) .
- Step 3 : Characterization using HPLC (for purity assessment) and 1H-NMR (to confirm stereochemistry and salt formation). For example, NMR signals at δ 9.00 ppm (broad singlet) indicate protonation of amino groups .
Key Optimization : Adjusting stoichiometric ratios of HCl and reaction temperature minimizes byproducts like mono-hydrochloride salts .
Advanced Biosynthesis Pathways
Q. Q2: How is 2,3-diaminobutanoic acid biosynthesized in natural systems, and what enzymes are involved?
A2: In microbial systems (e.g., antibiotic-producing Streptomyces), biosynthesis occurs via:
-
Michael Addition : PLP-dependent enzymes (e.g., VioB in viomycin biosynthesis) catalyze ammonia addition to dehydrobutyrine, forming the β-amino acid backbone .
-
Key Enzymes :
Enzyme Role Pathway PLP-dependent dehydratase Generates dehydrobutyrine Bleomycin/viomycin biosynthesis Ornithine cyclodeaminase (VioK) Supplies ammonia nucleophile Viomycin capreomycidine formation Contradictions exist in ammonia incorporation mechanisms, necessitating isotopic labeling studies to resolve .
Applications in Medicinal Chemistry
Q. Q3: How is 2,3-diaminobutanoic acid dihydrochloride used as a building block in drug design?
A3: Its dual amino groups enable:
- Peptide Backbone Modification : Incorporation into peptidomimetics to enhance protease resistance (e.g., replacing proline in cyclic peptides) .
- Metal Chelation : Forms stable complexes with transition metals (e.g., cobalt), enabling applications in oxygen-carrier systems .
Methodological Note : Use solid-phase peptide synthesis with Fmoc-protected derivatives to avoid side reactions .
Biochemical Research Applications
Q. Q4: What experimental strategies leverage 2,3-diaminobutanoic acid dihydrochloride to study enzyme mechanisms?
A4:
- Active-Site Probing : Acts as a competitive inhibitor for PLP-dependent enzymes (e.g., aminotransferases). Measure inhibition constants (Kᵢ) via fluorescence quenching .
- Isotopic Labeling : Introduce ¹⁵N at the β-amino group to track metabolic incorporation using LC-MS .
Data Interpretation : Cross-validate with X-ray crystallography to resolve binding modes .
Advanced Data Contradiction Analysis
Q. Q5: How to resolve discrepancies in reported stereochemical outcomes of 2,3-diaminobutanoic acid derivatives?
A5: Contradictions arise from:
- Racemization During Synthesis : Use chiral HPLC (e.g., Chirobiotic T column) to separate enantiomers and quantify optical purity .
- Enzymatic vs. Chemical Synthesis : Compare VioD-catalyzed (stereospecific) vs. acidic hydrolysis (racemic) routes. For example, enzymatic methods yield >99% enantiomeric excess (e.e.) .
Recommendation : Standardize reaction conditions (pH, temperature) in published protocols to minimize variability .
Stereospecific Synthesis Challenges
Q. Q6: What methodologies enable stereocontrolled synthesis of (2S,3S)-2,3-diaminobutanoic acid dihydrochloride?
A6:
- Asymmetric Catalysis : Use Evans oxazaborolidine catalysts to induce enantioselective amination .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers from racemic mixtures .
Validation : Confirm stereochemistry via X-ray diffraction or NOESY NMR to distinguish syn vs. anti configurations .
Metal Complexation Studies
Q. Q7: How does 2,3-diaminobutanoic acid dihydrochloride interact with transition metals, and what are the implications?
A7:
- Reversible Oxygenation : Forms Co(II) complexes that bind O₂, studied via UV-Vis spectroscopy (λₐᵦₛ ~500 nm for oxygenated adducts) .
- Stability Testing : Conduct cyclic voltammetry to assess redox stability in physiological buffers (pH 7.4) .
Applications : Mimic hemoglobin’s oxygen-carrying capacity in synthetic biomaterials .
Analytical Method Development
Q. Q8: What advanced techniques quantify trace impurities in 2,3-diaminobutanoic acid dihydrochloride?
A8:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
